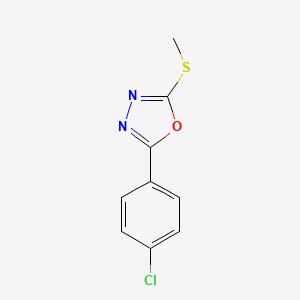

![molecular formula C16H18N2O4S B5488148 N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-2-methylbenzamide](/img/structure/B5488148.png)

N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-Methoxy-N-methylbenzamide is an N, N-disubstituted benzamide . It’s also referred to as Weinreb amide .

Synthesis Analysis

While specific synthesis methods for “N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-2-methylbenzamide” are not available, similar compounds like N-Methoxy-N-methylbenzamide have been synthesized . Protocols for the functionalizing deboronation of alkyl boronic esters have been reported .Physical And Chemical Properties Analysis

N-Methoxy-N-methylbenzamide has a molecular weight of 165.19, and its physical properties include a refractive index of 1.533, a boiling point of 70 °C/0.1 mmHg, and a density of 1.085 g/mL at 25 °C .科学的研究の応用

Sure! Here is a comprehensive analysis of the scientific research applications of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide, also known as N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-2-methylbenzamide:

Antimicrobial Agent

This compound has shown potential as an antimicrobial agent, particularly against Mycobacterium tuberculosis . Research indicates that it can act as an allosteric modulator of fumarate hydratase, a key enzyme in the citric acid cycle of the bacterium . This modulation can inhibit the growth of the bacteria, making it a promising candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.

Safety and Hazards

将来の方向性

The future directions in the study and application of a compound depend on its potential uses and benefits. While specific future directions for “N-{2-methoxy-5-[(methylamino)sulfonyl]phenyl}-2-methylbenzamide” are not available, similar compounds like N-Methoxy-N-methylbenzamide may find use in the preparation of other organic compounds .

作用機序

Target of Action

The primary target of N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide is Fumarate Hydratase of Mycobacterium tuberculosis . Fumarate Hydratase is a key component of the citric acid cycle in Mycobacterium tuberculosis, making it a potential target for the development of new treatments for tuberculosis .

Mode of Action

This compound acts as an allosteric modulator of Fumarate Hydratase . It binds to a non-conserved allosteric site, which is different from the active site that is identical in the human homolog . This unique binding site allows the compound to selectively inhibit the bacterial enzyme without affecting the human counterpart .

Biochemical Pathways

The inhibition of Fumarate Hydratase disrupts the citric acid cycle, a crucial metabolic pathway in Mycobacterium tuberculosis . This disruption can lead to a decrease in the production of energy and other essential metabolites, thereby inhibiting the growth and survival of the bacteria .

Pharmacokinetics

The compound’s effectiveness in inhibitingMycobacterium tuberculosis suggests that it may have suitable pharmacokinetic properties for drug development .

Result of Action

The molecular effect of the compound’s action is the inhibition of Fumarate Hydratase, leading to the disruption of the citric acid cycle . On a cellular level, this can result in the inhibition of bacterial growth and survival .

特性

IUPAC Name |

N-[2-methoxy-5-(methylsulfamoyl)phenyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O4S/c1-11-6-4-5-7-13(11)16(19)18-14-10-12(23(20,21)17-2)8-9-15(14)22-3/h4-10,17H,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHRTXTPWXMYABO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{5-[2-(3,4-dimethoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5488081.png)

![2-[2-chloro-4-(4-thiomorpholinylcarbonyl)phenyl]-1,2-thiazinane 1,1-dioxide](/img/structure/B5488096.png)

![N-[1-(4-fluorophenyl)propyl]-1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5488103.png)

![4-[1-(1,3-benzodioxol-5-yl)-4-piperidinyl]-N-cyclopropyl-2-piperazinecarboxamide](/img/structure/B5488131.png)

![N-(4-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5488135.png)

![2-(2-fluorophenyl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B5488151.png)

![2-[N-(allyloxy)butanimidoyl]-3-amino-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5488153.png)

![N-(8-methyl[1,3]dioxolo[4,5-g]quinazolin-6-yl)-2-(methylthio)benzamide](/img/structure/B5488157.png)

![N,6-dimethyl-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5488161.png)

![N-[(4-hydroxy-4-azepanyl)methyl]-6-methoxy-1-methyl-1H-indole-2-carboxamide](/img/structure/B5488164.png)